Lepidoside
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Overview
Description
Kaempferol 3-xyloside 7-rhamnoside is a glycosyloxyflavone, a type of flavonoid compound. It is characterized by the attachment of kaempferol to xylosyl and rhamnosyl residues at positions 3 and 7, respectively, via glycosidic linkages. This compound is naturally occurring and can be isolated from various plant species, including Vicia faba and Lotus edulis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kaempferol 3-xyloside 7-rhamnoside typically involves the glycosylation of kaempferol with xylosyl and rhamnosyl donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation at the desired positions .
Industrial Production Methods
Industrial production of kaempferol 3-xyloside 7-rhamnoside may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, biotechnological methods employing genetically engineered microorganisms to produce the compound through fermentation processes are also being explored .
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-xyloside 7-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Kaempferol 3-xyloside 7-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glycosylation reactions and flavonoid chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on plant physiology.
Medicine: Research has shown that kaempferol 3-xyloside 7-rhamnoside exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. .
Mechanism of Action
The mechanism of action of kaempferol 3-xyloside 7-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
Kaempferol 3-xyloside 7-rhamnoside can be compared with other similar compounds, such as:
Kaempferol 3,7-di-O-alpha-L-rhamnoside: Similar in structure but with two rhamnosyl residues instead of one xylosyl and one rhamnosyl residue.
Kaempferol 3-O-rhamnoside-7-O-rhamnoside: Another similar compound with two rhamnosyl residues, known for its antioxidant and anti-inflammatory properties.
Kaempferol 3-O-glucoside-7-O-rhamnoside: This compound has a glucosyl residue at position 3 and a rhamnosyl residue at position 7, exhibiting similar biological activities.
Kaempferol 3-xyloside 7-rhamnoside is unique due to its specific glycosylation pattern, which may influence its solubility, stability, and biological activity compared to other kaempferol glycosides .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c1-9-17(30)20(33)22(35)26(37-9)38-12-6-13(28)16-15(7-12)39-23(10-2-4-11(27)5-3-10)24(19(16)32)40-25-21(34)18(31)14(29)8-36-25/h2-7,9,14,17-18,20-22,25-31,33-35H,8H2,1H3/t9-,14+,17-,18-,20+,21+,22+,25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBVFTJNUYZVQL-AJLBHKPASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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